2-amino-3-ethoxy-4-Pyridinemethanol
Description
2-Amino-3-ethoxy-4-pyridinemethanol is a pyridine derivative characterized by a nitrogen-containing aromatic ring with three distinct functional groups: an amino group (-NH₂) at position 2, an ethoxy group (-OCH₂CH₃) at position 3, and a hydroxymethyl group (-CH₂OH) at position 4. Pyridine derivatives are widely studied for their roles in pharmaceuticals, agrochemicals, and coordination chemistry due to their electronic and steric tunability .
Properties
Molecular Formula |
C8H12N2O2 |
|---|---|
Molecular Weight |
168.19 g/mol |
IUPAC Name |
(2-amino-3-ethoxypyridin-4-yl)methanol |
InChI |
InChI=1S/C8H12N2O2/c1-2-12-7-6(5-11)3-4-10-8(7)9/h3-4,11H,2,5H2,1H3,(H2,9,10) |
InChI Key |
TZFBIMKYSRMMSY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CN=C1N)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-3-ethoxy-4-Pyridinemethanol can be achieved through several methods. One common approach involves the reduction of ethyl isonicotinate using sodium borohydride and lithium chloride in tetrahydrofuran. The reaction is typically carried out under reflux conditions for 6-8 hours .
Industrial Production Methods
Industrial production methods for 2-amino-3-ethoxy-4-Pyridinemethanol are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-amino-3-ethoxy-4-Pyridinemethanol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions often involve reagents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in tetrahydrofuran.
Substitution: Various nucleophiles under basic conditions.
Major Products Formed
Oxidation: Pyridinecarboxylic acids.
Reduction: Pyridinemethanol derivatives.
Substitution: Substituted pyridines.
Scientific Research Applications
2-amino-3-ethoxy-4-Pyridinemethanol has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as an intermediate in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and antimicrobial properties.
Industry: Utilized in the synthesis of advanced materials and pharmaceuticals
Mechanism of Action
The mechanism of action of 2-amino-3-ethoxy-4-Pyridinemethanol involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound may also interact with cellular receptors, influencing various biochemical pathways .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Observations:
- Electronic Effects: The pyridine core in 2-amino-3-ethoxy-4-pyridinemethanol introduces electron-withdrawing character, contrasting with the benzene analog’s electron-neutral ring. This affects reactivity in substitution reactions and metal coordination .
- Substituent Influence : The ethoxy group (vs. methoxy in the benzene analog) may enhance steric bulk and alter solubility. The hydroxymethyl group at position 4 is a common feature in pyridine-based ligands, facilitating hydrogen bonding .
- Comparative Reactivity: Chloro and dimethoxymethyl substituents in ’s compound suggest divergent synthetic pathways, such as nucleophilic substitution or oxidation, compared to the amino-ethoxy motif .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
